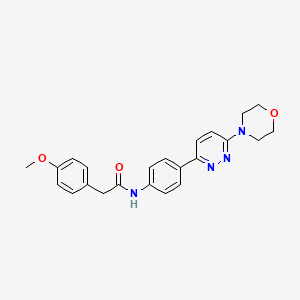
2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Research on pyridazino(4,5-b)indole-1-acetamide compounds, including derivatives with morpholinyl groups, has shown activities across cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. These compounds are reflected in the broader context of pharmaceutical patents, showcasing their importance in drug development (Habernickel, 2002).
- The antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has been extensively studied, revealing their potential against microbial species and highlighting the importance of structural variations in biological activity (Gul et al., 2017).
Antifungal and Antimicrobial Properties
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species, with modifications enhancing their plasmatic stability and broadening their antifungal activity spectrum (Bardiot et al., 2015).
- Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have demonstrated antimicrobial activity, showcasing the chemical's potential in combating fungal and bacterial infections (Jayadevappa et al., 2012).
Neuroprotective Effects
- Compounds bearing morpholine/phenylpiperazine moiety, including derivatives of pyrano[3,2-c]chromene, have been evaluated for their neuroprotective effects and acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative disease management (Sameem et al., 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-8-2-17(3-9-20)16-23(28)24-19-6-4-18(5-7-19)21-10-11-22(26-25-21)27-12-14-30-15-13-27/h2-11H,12-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYXFMZPRRXZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2720921.png)
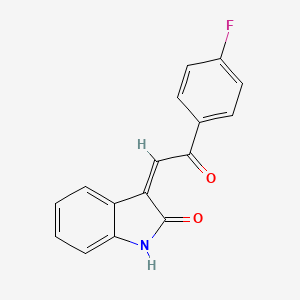
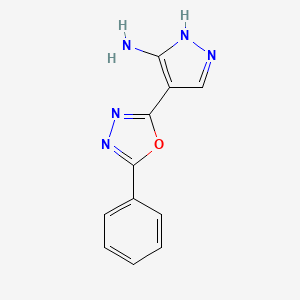
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2720924.png)
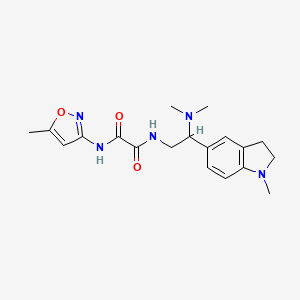
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2720926.png)
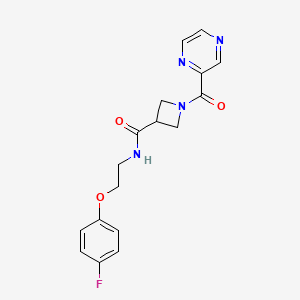
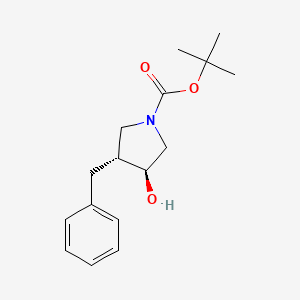
![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)
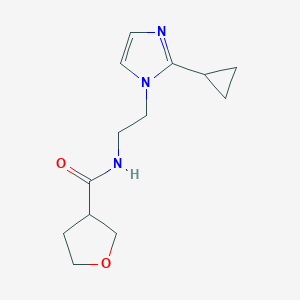
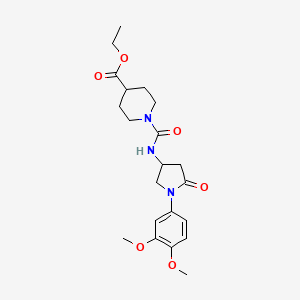
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2720938.png)
![1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2720940.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)